3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid
Overview
Description
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid is a heterocyclic compound that features a unique fusion of cyclopentane, thiophene, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid typically involves multicomponent reactions. One common method includes the use of active methylene halogen derivatives as alkylating agents . The reaction conditions often involve stirring the mixture for a specific duration, followed by the addition of reagents such as 1,2-dibromoethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like Mn(OTf)2 and t-BuOOH.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Active methylene halogen derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can produce various substituted derivatives of the parent compound .
Scientific Research Applications
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylic acid .
- 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide .
Uniqueness
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar heterocyclic compounds.
Properties
IUPAC Name |
6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-8-6-4-5-2-1-3-7(5)13-10(6)16-9(8)11(14)15/h4H,1-3,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMAONSBNGBEMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142484 | |
Record name | 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166113-90-2 | |
Record name | 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166113-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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